Product packaging for 3-Azido-1-isopentylazetidine(Cat. No.:CAS No. 2098078-56-7)

3-Azido-1-isopentylazetidine

Cat. No.: B1475922
CAS No.: 2098078-56-7
M. Wt: 168.24 g/mol
InChI Key: RQWFBXUPUXJWDC-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Scaffolds in Synthetic Chemistry

Azetidines are four-membered nitrogen-containing heterocycles that have garnered considerable attention in synthetic chemistry. sigmaaldrich.comfao.org Their significance stems from a combination of inherent ring strain, estimated to be around 25.4 kcal/mol, and their non-planar, puckered conformation. sigmaaldrich.com This ring strain makes them susceptible to ring-opening reactions, providing a pathway to a variety of linear amine derivatives that would be challenging to access through other means. sigmaaldrich.com

Despite their reactivity, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines. sigmaaldrich.comfao.org This balance of stability and reactivity makes them ideal intermediates in organic synthesis. The incorporation of an azetidine ring into a molecule can impart conformational rigidity and introduce a specific three-dimensional architecture, which is a desirable feature in the design of complex target molecules.

Versatility of the Azido (B1232118) Functional Group in Organic Transformations

The azido group (–N₃) is an exceptionally versatile functional group in organic synthesis. scispace.com It is considered a "high-energy" functionality that can undergo a wide array of transformations, often with the release of dinitrogen gas as a thermodynamic driving force. fishersci.ca This reactivity makes the azide (B81097) group a valuable precursor to a variety of other nitrogen-containing functionalities.

Some of the most important transformations of the azido group include:

Reduction to Amines: Azides are readily reduced to primary amines under a variety of mild conditions, providing a stable and protected form of an amine.

Huisgen 1,3-Dipolar Cycloaddition: The reaction of azides with alkynes, famously known as "click chemistry," forms stable 1,2,3-triazole rings. fishersci.ca This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups.

Staudinger Reaction: The reaction of azides with phosphines or phosphites produces aza-ylides, which can be hydrolyzed to amines or used in aza-Wittig reactions to form imines. fishersci.ca

Nitrene Formation: Thermolysis or photolysis of azides generates highly reactive nitrene intermediates, which can undergo a variety of insertion and addition reactions. fishersci.ca

The table below summarizes the key transformations of the azido group:

Reaction NameReactant(s)Product(s)Key Features
ReductionReducing agents (e.g., H₂, Pd/C; LiAlH₄)Primary AminesMild and efficient conversion to amines.
Huisgen 1,3-Dipolar CycloadditionAlkynes1,2,3-TriazolesHigh yielding, wide functional group tolerance ("click chemistry").
Staudinger ReactionPhosphines, PhosphitesAza-ylides, Amines, IminesMild conversion to amines or imines.
Nitrene FormationHeat or LightNitrenesGeneration of highly reactive intermediates for C-H insertion and other reactions.

Rationale for Research Focus on 3-Azido-1-isopentylazetidine

The specific combination of the azetidine ring and the azido group at the 3-position, along with the N-isopentyl substituent, in this compound creates a molecule with unique synthetic potential. The rationale for the research focus on this compound is rooted in the synergistic interplay of its constituent parts.

The placement of a reactive azido group on a strained azetidine ring creates a bifunctional molecule where the reactivity of both moieties can be harnessed. scispace.com The electron-withdrawing nature of the azido group can influence the reactivity of the azetidine ring, potentially modulating its susceptibility to nucleophilic attack and ring-opening. Conversely, the rigid framework of the azetidine ring can influence the stereochemical outcome of reactions involving the azido group. This integration allows for the development of novel synthetic strategies that leverage the unique chemical properties of this arrangement.

The structure of this compound makes it a highly attractive intermediate for the synthesis of a wide range of complex organic molecules. The azido group can be transformed into an amine, which can then be further functionalized. Alternatively, it can participate in cycloaddition reactions to introduce heterocyclic systems. The azetidine ring itself can be retained as a core structural element or can be opened to afford linear diamines with defined stereochemistry.

The isopentyl group on the nitrogen atom provides a lipophilic handle, which can be advantageous in certain synthetic contexts, for example, to improve solubility in organic solvents. The true synthetic utility of this compound lies in its potential as a modular building block, where each component of the molecule can be selectively manipulated to build molecular complexity. For instance, the azido group could be converted to a triazole, and the azetidine ring could subsequently be opened to generate a complex, acyclic molecule with multiple stereocenters and functional groups. This "build-and-cleave" strategy is a powerful tool in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16N4 B1475922 3-Azido-1-isopentylazetidine CAS No. 2098078-56-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azido-1-(3-methylbutyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-7(2)3-4-12-5-8(6-12)10-11-9/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQWFBXUPUXJWDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 3 Azido 1 Isopentylazetidine

Reactivity of the Azido (B1232118) Moiety

The azide (B81097) functional group (-N₃) is characterized by its 1,3-dipolar nature, which allows it to readily undergo cycloaddition reactions. Furthermore, the terminal nitrogen atoms are susceptible to reduction and can react with phosphines in the renowned Staudinger reaction. These key reactive pathways are detailed below.

Cycloaddition Reactions

1,3-Dipolar cycloadditions are a cornerstone of modern organic synthesis, providing a powerful method for the construction of five-membered heterocyclic rings. rsc.org The azide group in 3-azido-1-isopentylazetidine serves as a classic 1,3-dipole, poised to react with a variety of dipolarophiles.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click chemistry" reaction, known for its high efficiency, regioselectivity, and mild reaction conditions. rsc.orgresearchgate.net This reaction involves the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. rsc.orgnih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species, which then reacts with the azide. researchgate.netnih.gov

While specific experimental data for this compound is not available in the reviewed literature, the expected CuAAC reaction with a generic terminal alkyne, such as phenylacetylene, is depicted below. The reaction is typically carried out in the presence of a copper(I) source, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate, and a stabilizing ligand. nih.govrsc.org

Table 1: Expected Reactants and Products for CuAAC of this compound

Reactant 1Reactant 2Catalyst SystemExpected Product
This compoundPhenylacetyleneCuSO₄, Sodium Ascorbate1-(1-Isopentylazetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
This compoundPropargyl alcoholCuI(1-(1-Isopentylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with azides without the need for a metal catalyst. researchgate.netnih.gov The relief of ring strain provides the driving force for this bioorthogonal reaction. chem-station.com The reaction of this compound with a strained alkyne, like dibenzocyclooctyne (DBCO), would be expected to proceed smoothly under physiological conditions to yield a stable triazole product.

Table 2: Expected Reactants and Products for SPAAC of this compound

Reactant 1Reactant 2ConditionsExpected Product
This compoundDibenzocyclooctyne (DBCO)Physiological (e.g., PBS buffer, 37 °C)A complex triazole adduct

Beyond alkynes, the azide group can undergo 1,3-dipolar cycloadditions with other activated π-systems, such as alkenes and nitriles, although these reactions often require more forcing conditions and may result in mixtures of regioisomers. For instance, the reaction with electron-deficient alkenes can yield triazolines, which may be unstable and undergo further transformations. The reaction with nitriles can produce tetrazoles, which are another important class of heterocycles in medicinal chemistry. The specific outcomes of these reactions with this compound would depend on the nature of the dipolarophile and the reaction conditions. rsc.orgnih.gov

Reduction of the Azido Group to Amine Functionality

A fundamental transformation of the azido group is its reduction to a primary amine. This conversion is of great synthetic utility, as azides can be considered stable and less reactive precursors to amines. Several methods are available for this reduction. A common laboratory method is the Staudinger reduction, which is discussed in the next section. Another widely used method is catalytic hydrogenation, typically employing a palladium or platinum catalyst under a hydrogen atmosphere. youtube.com

A study on the synthesis of ethyl 3-azidoazetidine-3-carboxylate describes its hydrogenolysis to afford 3-aminoazetidine-3-carboxylic acid, demonstrating the feasibility of this reduction on a similar azetidine (B1206935) scaffold. rsc.org Based on this precedent, it is expected that this compound can be readily reduced to 3-amino-1-isopentylazetidine.

Table 3: Expected Reduction of this compound

Starting MaterialReagentsExpected Product
This compoundH₂, Pd/C3-Amino-1-isopentylazetidine
This compoundLiAlH₄3-Amino-1-isopentylazetidine
This compoundPPh₃, H₂O3-Amino-1-isopentylazetidine

Staudinger Reaction and Aza-Wittig Reaction

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide (or iminophosphorane). wikipedia.org This intermediate can then be hydrolyzed with water to produce a primary amine and the corresponding phosphine oxide, a process known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org This reaction is known for its mild conditions and high chemoselectivity.

Alternatively, the aza-ylide intermediate can be trapped with an electrophile, most commonly a carbonyl compound, in what is known as the Aza-Wittig reaction. nih.govwikipedia.org This reaction provides a powerful method for the formation of imines. If an intramolecular carbonyl group is present, this can lead to the formation of nitrogen-containing heterocyclic systems. While no specific examples involving this compound are documented, the general transformation with an external aldehyde, such as benzaldehyde, would be expected to yield the corresponding N-(1-isopentylazetidin-3-yl)imine.

Table 4: Expected Staudinger and Aza-Wittig Reactions of this compound

Starting MaterialReagentsIntermediateFinal ProductReaction Type
This compound1. PPh₃ 2. H₂OAza-ylide3-Amino-1-isopentylazetidineStaudinger Reduction
This compound1. PPh₃ 2. BenzaldehydeAza-ylideN-Benzylidene-1-isopentylazetidin-3-amineAza-Wittig Reaction

Thermal and Photolytic Generation of Nitrenes and Subsequent Reactions

The azide group in this compound serves as a precursor for the generation of highly reactive nitrene intermediates upon thermal or photolytic activation. This process involves the extrusion of molecular nitrogen.

Thermal and Photochemical Decomposition:

The decomposition of organic azides, such as this compound, can proceed through either a thermal or photochemical pathway to generate a nitrene. researchgate.net The initial and rate-determining step in the thermal decomposition of a similar compound, isopropyl azide, is the formation of the corresponding nitrene. researchgate.net This process can occur via two distinct routes: a spin-allowed pathway leading to a singlet nitrene or a spin-forbidden pathway resulting in a triplet nitrene. researchgate.net Computational studies on isopropyl azide have shown that the energy barriers for both pathways are quite similar. researchgate.net

Photolysis of azides also leads to the formation of nitrenes. researchgate.net For instance, the photolysis of β-azido propiophenone (B1677668) derivatives has been shown to selectively produce triplet alkyl nitrenes. researchgate.net These transient species can be detected and characterized using techniques like laser flash photolysis and electron spin resonance (ESR) spectroscopy. researchgate.net

Subsequent Reactions of the Generated Nitrene:

Once formed, the nitrene intermediate can undergo a variety of reactions, including:

Insertion: Nitrenes can insert into C-H bonds. While triplet alkyl nitrenes are reported to be less reactive in abstracting hydrogen atoms from solvents, intramolecular reactions are possible. researchgate.net For example, a generated triplet alkyl nitrene can undergo intramolecular 1,4-H-atom abstraction to form a biradical intermediate. researchgate.net

Addition: Nitrenes can add to double bonds to form aziridines. This reaction is a common and useful transformation of nitrenes.

Dimerization: In the absence of other reactive partners, triplet alkyl nitrenes have been observed to dimerize, forming azo compounds which can then undergo further tautomerization and rearrangement to yield heterocyclic products. researchgate.net

Reaction with Isocyanides: Nitrenes can react with isocyanides to form carbodiimides, which are versatile intermediates in organic synthesis. nih.gov This reaction is often catalyzed by transition metals and proceeds through the formation of a metal-nitrene complex. nih.gov

The specific reaction pathway taken by the nitrene generated from this compound would depend on the reaction conditions and the presence of other reagents.

Reactivity of the Azetidine Ring System

The four-membered azetidine ring is characterized by significant ring strain, which dictates its reactivity. rsc.org While more stable than the three-membered aziridine (B145994) ring, the strain in azetidines makes them susceptible to ring-opening reactions. rsc.org

Ring-Opening Reactions

The inherent strain of the azetidine ring makes it a good electrophile, susceptible to attack by nucleophiles. This ring-opening reaction is a key feature of azetidine chemistry. The considerable ring strain in azetidines drives these reactions, even though they are less strained than aziridines. rsc.org

In a manner analogous to epoxides, the ring-opening of azetidines can be initiated by a nucleophile. libretexts.orglibretexts.org The reaction proceeds via an SN2-like mechanism where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and relief of the ring strain. The regioselectivity of the attack depends on the substitution pattern of the azetidine ring. In general, for asymmetrically substituted azetidines under basic or neutral conditions, the nucleophile will preferentially attack the less sterically hindered carbon atom.

The presence of an acid catalyst can facilitate the ring-opening of azetidines. youtube.com Similar to the acid-catalyzed ring-opening of epoxides, the first step is the protonation of the nitrogen atom of the azetidine ring. libretexts.orglibretexts.orgyoutube.com This protonation makes the ring more susceptible to nucleophilic attack by activating the C-N bonds.

The mechanism of acid-catalyzed ring-opening can have characteristics of both SN1 and SN2 reactions. libretexts.orglibretexts.org The protonated azetidine can be attacked by a nucleophile, and the regioselectivity of this attack is dependent on the substitution of the ring carbons. If the ring carbons are primary or secondary, the reaction tends to follow an SN2 pathway with the nucleophile attacking the less substituted carbon. However, if one of the carbons is tertiary, the reaction can exhibit more SN1 character, with the nucleophile attacking the more substituted carbon due to the increased stabilization of the partial positive charge that develops at this position. libretexts.orglibretexts.org

Recent advances have shown that the azetidine ring can undergo radical functionalization. chemrxiv.org One-pot strategies have been developed that merge the preparation of strained organoboron species with polar radical crossover to access trisubstituted azetidines. chemrxiv.org Another approach involves the generation of an α-aminoalkyl radical through photoredox catalysis, which can then participate in various transformations. researchgate.net

Functionalization of the Azetidine Core

Beyond ring-opening, the azetidine core itself can be functionalized, preserving the four-membered ring. rsc.orgchemrxiv.orgresearchgate.net These methods are crucial for the synthesis of complex and highly substituted azetidines, which are valuable motifs in medicinal chemistry. chemrxiv.org

Recent strategies for azetidine functionalization include:

Strain-Release Functionalization: Methods like strain-release amination and alkylation of 1-azabicyclo[1.1.0]butanes provide routes to 3-substituted azetidines. chemrxiv.org

[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. nih.gov Visible-light-mediated versions of this reaction have been developed, allowing for mild reaction conditions. nih.gov

Cross-Coupling Reactions: Nickel-catalyzed Suzuki cross-coupling reactions of benzoylated 1-azabicyclo[1.1.0]butane with boronic acids have been used to synthesize azetidines bearing all-carbon quaternary centers. organic-chemistry.org

Rearrangement Reactions (e.g., Stevens Rearrangement)

The Stevens rearrangement is a classic organic reaction involving the 1,2-rearrangement of quaternary ammonium (B1175870) salts in the presence of a strong base to form the corresponding amines. wikipedia.org For this compound to undergo a Stevens-type rearrangement, it must first be converted into a quaternary ammonium salt. This can be achieved by alkylation of the tertiary azetidine nitrogen with a suitable alkylating agent, such as an alkyl halide (e.g., benzyl (B1604629) bromide).

The key step in the Stevens rearrangement mechanism is the formation of an ylide. A strong base deprotonates the carbon atom adjacent to the positively charged nitrogen, a process facilitated by an electron-withdrawing group on that carbon. wikipedia.org In the case of the quaternized derivative of this compound, the rearrangement would likely proceed via the formation of a diradical pair within a solvent cage, which helps to explain the observed retention of configuration at the migrating carbon. wikipedia.org

Hypothetical Stevens Rearrangement of a Quaternized this compound Derivative:

StepDescriptionIntermediate/Product
1. Quaternization The azetidine nitrogen attacks an alkylating agent (R'-X) to form a quaternary ammonium salt.3-Azido-1-isopentyl-1-R'-azetidinium halide
2. Ylide Formation A strong base removes a proton from a carbon adjacent to the azetidinium nitrogen, forming a nitrogen ylide.Azetidinium ylide intermediate
3. wikipedia.orgnih.gov-Rearrangement The R' group migrates from the nitrogen to the adjacent carbon, leading to a ring-expanded product.Ring-expanded pyrrolidine (B122466) derivative

It is important to note that competing reactions, such as the Sommelet-Hauser rearrangement, are also possible depending on the specific structure of the quaternary salt and the reaction conditions employed. wikipedia.org

Interplay of Azido and Azetidine Reactivity

The presence of both an azide and a strained azetidine ring within the same molecule introduces significant challenges and opportunities in synthetic chemistry. The reactivity of one group can influence or interfere with reactions targeting the other.

Achieving chemoselectivity—the selective reaction of one functional group in the presence of another—is a primary challenge when working with this compound. The azetidine ring is susceptible to ring-opening reactions due to its inherent ring strain, particularly under acidic conditions or with nucleophiles. rsc.orgrsc.org Conversely, the azide group is known to undergo a variety of transformations, such as reduction to an amine, wikipedia.orgfrontiersin.org-dipolar cycloadditions (e.g., "click" chemistry), or rearrangement reactions like the Curtius rearrangement upon conversion to an acyl azide. masterorganicchemistry.com

Strategies for Chemoselective Transformations:

Reaction Condition Control: The choice of reagents and reaction conditions is critical. For instance, catalytic hydrogenation (e.g., H₂, Pd/C) would likely reduce the azide to an amine without affecting the azetidine ring, provided acidic conditions that could promote ring-opening are avoided.

Protecting Groups: While less common for the azetidine nitrogen itself in this context, temporary protection of a potential reaction product could guide selectivity.

Reagent Choice: For reactions involving the azide, using mild, neutral conditions, such as in copper-catalyzed azide-alkyne cycloaddition (CuAAC), would likely preserve the integrity of the azetidine ring.

Potential Competing Reactions:

Functional GroupTargeted ReactionPotential Side Reaction on Other Group
Azide Reduction to amine (e.g., with H₂, Pd/C)Minimal effect on azetidine under neutral conditions.
Azide Azide-Alkyne CycloadditionMinimal effect on azetidine under standard "click" conditions.
Azetidine Ring-opening with strong acidProtonation of the azide.
Azetidine N-AlkylationThe azide group is generally unreactive towards alkylating agents.

The 1-isopentyl group (also known as a 3-methylbutyl group) attached to the azetidine nitrogen exerts both steric and electronic effects that modulate the molecule's reactivity.

Steric Hindrance: The branched nature of the isopentyl group provides steric bulk around the azetidine nitrogen. This can hinder the approach of reagents, potentially slowing down reactions at the nitrogen, such as quaternization. nih.govfrontiersin.org This steric effect can also influence the conformational preferences of the azetidine ring.

Electronic Effect: As an alkyl group, the isopentyl substituent is electron-donating through an inductive effect. This increases the electron density on the nitrogen atom, enhancing its nucleophilicity and basicity compared to an N-H or N-aryl azetidine. This enhanced nucleophilicity can facilitate reactions such as alkylation. However, the increased basicity also makes the nitrogen more susceptible to protonation, which can catalyze ring-opening under acidic conditions. researchgate.net

The interplay of these steric and electronic factors can be subtle. For instance, while the electronic effect makes the nitrogen more nucleophilic, the steric hindrance may kinetically disfavor reactions with bulky electrophiles.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Azido 1 Isopentylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of 3-Azido-1-isopentylazetidine. While specific experimental data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally related azetidine (B1206935) and isopentyl derivatives.

In ¹H NMR spectroscopy, the protons on the azetidine ring are expected to appear in a distinct region of the spectrum. The proton at the C3 position, being attached to the carbon bearing the azide (B81097) group, would likely resonate at a downfield chemical shift, influenced by the electron-withdrawing nature of the azide. The protons on the C2 and C4 positions of the azetidine ring would exhibit complex splitting patterns due to geminal and vicinal coupling. The isopentyl group would show characteristic signals: a triplet for the terminal methyl protons, a multiplet for the methine proton, and multiplets for the methylene (B1212753) protons, with their chemical shifts decreasing with increasing distance from the nitrogen atom of the azetidine ring.

In ¹³C NMR spectroscopy, the carbon atom attached to the azide group (C3) is anticipated to have a chemical shift in the range of 50-60 ppm. The carbons of the azetidine ring (C2 and C4) would likely appear further upfield. The signals for the isopentyl group carbons would be found in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
Azetidine-H3 3.8 - 4.2 Multiplet
Azetidine-H2, H4 3.0 - 3.5 Multiplets
Isopentyl-CH₂ (adjacent to N) 2.5 - 2.8 Triplet
Isopentyl-CH 1.6 - 1.9 Multiplet
Isopentyl-CH₂ 1.3 - 1.5 Multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Azetidine-C3 50 - 60
Azetidine-C2, C4 45 - 55
Isopentyl-C (adjacent to N) 50 - 60
Isopentyl-C 35 - 45
Isopentyl-C 25 - 35

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound, primarily the azide group. The azide (N₃) functional group has a very strong and characteristic absorption band resulting from its asymmetric stretching vibration. This peak is typically observed in the region of 2100-2160 cm⁻¹. The symmetric stretch is much weaker and often not observed.

In addition to the prominent azide peak, the IR spectrum would also display C-H stretching vibrations from the aliphatic isopentyl group and the azetidine ring in the 2850-3000 cm⁻¹ region. C-N stretching vibrations from the azetidine ring and the isopentyl group would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹. The absence of other strong characteristic peaks, such as a carbonyl (C=O) or hydroxyl (O-H) stretch, would confirm the purity of the compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Mode Expected Frequency (cm⁻¹) Intensity
Azide (N₃) Asymmetric Stretch 2100 - 2160 Strong, Sharp
Aliphatic C-H Stretch 2850 - 3000 Medium to Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula (C₈H₁₆N₄).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. A common fragmentation pathway for azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. Therefore, a significant peak at [M-28]⁺ would be expected. Further fragmentation of the isopentyl group would also be observed, leading to characteristic losses of alkyl fragments.

Table 4: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description
[M]⁺ [C₈H₁₆N₄]⁺ 168.14 Molecular Ion
[M-N₂]⁺ [C₈H₁₆N₂]⁺ 140.13 Loss of Nitrogen
[M-C₄H₉]⁺ [C₄H₇N₄]⁺ 111.07 Loss of Butyl Radical

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the azetidine ring and the orientation of the isopentyl and azide substituents.

For this compound, a single-crystal X-ray diffraction study would first involve growing a suitable single crystal of the compound. The crystal would then be irradiated with X-rays, and the diffraction pattern would be collected and analyzed. The resulting electron density map would be used to solve the crystal structure. Key parameters obtained would include the crystal system, space group, and unit cell dimensions. The puckering of the four-membered azetidine ring is a point of significant interest, as is the geometry of the azide group, which is expected to be linear. Although specific crystallographic data for this compound is not available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained.

Table 5: Hypothetical X-ray Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.3
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 925.4

Computational and Theoretical Investigations of 3 Azido 1 Isopentylazetidine

Electronic Structure and Stability Calculations

The electronic structure of 3-Azido-1-isopentylazetidine is significantly influenced by the presence of the electron-withdrawing azide (B81097) group and the strained four-membered azetidine (B1206935) ring. Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to model these properties.

Detailed studies on related azido-containing compounds, such as 3'-azido-3'-deoxythymidine (AZT), provide a basis for understanding the electronic characteristics of the azide moiety. mdpi.comresearchgate.net In this functional group, the central nitrogen atom typically bears a partial positive charge, while the two terminal nitrogen atoms are negatively charged. This charge distribution creates a dipole and influences the molecule's electrostatic potential and intermolecular interactions. The covalent bond between the azide group and the azetidine ring polarizes the electronic density, affecting the reactivity of both the ring and the azide. mdpi.com

Stability calculations can predict the molecule's susceptibility to decomposition under various conditions. For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening, a decomposition pathway that is influenced by the pKa of the azetidine nitrogen. nih.gov Computational models can calculate these pKa values and assess the likelihood of such degradation pathways for this compound. The stability is also a function of the ring strain inherent in the four-membered ring, which lowers the activation energy for ring-opening reactions. nih.gov

Table 1: Predicted Electronic Properties of the Azide Moiety in this compound (Based on Analogy with Methyl Azide and AZT) Data extrapolated from studies on analogous compounds for illustrative purposes.

PropertyPredicted CharacteristicBasis of Prediction
Azide N-N-N Bond Angle~171-173° (Non-linear)DFT calculations on methyl azide and AZT show a slightly bent structure. mdpi.com
Hirshfeld Charges on Azide (Nring-N1-N2-N3)N1: Negative, N2: Positive, N3: NegativeConsistent charge distribution pattern observed in computational studies of organic azides. mdpi.com
Azide Asymmetric Stretch (IR)~2100 cm-1Typical vibrational frequency for the azide group in organic molecules. researchgate.net
Azetidine Nitrogen pKaLowered by conjugation or nearby electron-withdrawing groupsStudies on aryl azetidines show that electronic effects significantly impact basicity and stability. nih.gov

Conformational Analysis of the Azetidine Ring

The four-membered azetidine ring is not planar. It adopts a puckered conformation to alleviate some of the inherent torsional and angle strain. adelaide.edu.au This puckering results in substituents at the 3-position, like the azide group, occupying either a pseudo-axial or pseudo-equatorial position. The nitrogen atom of the ring also undergoes rapid inversion, which, combined with ring puckering, leads to a complex conformational landscape.

For this compound, two primary puckered conformations would be in equilibrium. The relative stability of these conformers is determined by steric interactions. The bulky isopentyl group attached to the nitrogen atom and the azide group at C3 will preferentially occupy positions that minimize steric hindrance. libretexts.org

Computational methods, particularly molecular mechanics (MM) and quantum mechanics (QM), can be used to calculate the energies of these different conformations. It is generally predicted that the conformer placing the larger substituent in a pseudo-equatorial position will be lower in energy and thus more populated at equilibrium. nih.gov In this case, the conformational preference would depend on the energetic cost of placing the azide group versus a hydrogen atom in a pseudo-axial position.

Table 2: Postulated Conformational Equilibria of the this compound Ring

ConformerPosition of 3-Azido GroupKey Steric InteractionsPredicted Relative Stability
Conformer APseudo-equatorialMinimized interaction with ring protons.Likely more stable.
Conformer BPseudo-axialPotential 1,3-diaxial-like interactions with substituents on the nitrogen atom.Likely less stable.

Assessment of Ring Strain and its Impact on Reactivity

Azetidines are characterized by significant ring strain, a consequence of the deviation of their bond angles from the ideal tetrahedral angle of 109.5°. This strain energy, estimated to be around 25-26 kcal/mol, is a dominant factor governing their chemical reactivity. researchwithrutgers.comresearchgate.net While more stable than the highly strained three-membered aziridines, azetidines are considerably more reactive than their five- and six-membered counterparts, pyrrolidines and piperidines. rsc.orgrsc.org

The high degree of ring strain in this compound makes it susceptible to reactions that lead to the opening of the four-membered ring, as this relieves the strain. researchwithrutgers.com This inherent reactivity can be harnessed for synthetic purposes. For example, azetidine rings can be opened by nucleophiles, often under Lewis acid catalysis, to produce functionalized acyclic amines. nih.govresearchgate.net The presence of the isopentyl group on the nitrogen and the azide group at the 3-position would electronically and sterically influence the regioselectivity of such ring-opening reactions. Computational studies can model these reactions to predict which C-N bond is more likely to cleave and what the activation barriers are.

Table 3: Comparison of Ring Strain in Saturated Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain (kcal/mol)General Reactivity
Aziridine (B145994)3~27Very High
Azetidine4~26High researchgate.net
Pyrrolidine (B122466)5~6Low
Piperidine (B6355638)6~0Very Low

Reaction Mechanism Studies (e.g., Transition State Analysis)

Theoretical chemistry is invaluable for elucidating the mechanisms of chemical reactions. For a molecule like this compound, computational studies can map out the potential energy surfaces for various transformations, such as ring-opening, cycloadditions involving the azide, or substitutions.

Transition state analysis is a key component of these studies. By locating the transition state structure for a proposed reaction step and calculating its energy, the activation energy (energy barrier) can be determined. This allows for predictions of reaction rates and selectivity. For instance, in the catalyzed ring-opening of an azetidine, DFT calculations can compare the transition state energies for nucleophilic attack at the C2 versus the C4 position, thereby predicting the regiochemical outcome. frontiersin.org

Furthermore, computational studies can investigate more complex reaction pathways. Theoretical investigations into the photoreduction and photo-oxidation of azetidine derivatives have been used to model the subsequent ring-opening processes, which are challenging to determine experimentally. nih.govresearchgate.net Similarly, the mechanism of formation of azetidines, such as via the aza Paternò–Büchi reaction, has been studied computationally to understand the role of excited states and diradical intermediates. researchgate.netresearchgate.net Such methodologies could be applied to understand the reactivity of the azide group in this compound, for example, in thermal or photochemical cycloaddition reactions (e.g., "click chemistry"). rsc.org

Quantum Mechanical (QM) and Molecular Mechanics (MM) Hybrid Methods

For large and complex chemical systems, performing full quantum mechanical calculations can be computationally prohibitive. In these cases, hybrid QM/MM methods offer an effective and efficient alternative. These methods treat the chemically active part of the molecule—the region undergoing bond breaking or forming—with a high-level, accurate QM method, while the remainder of the molecule and its environment (e.g., solvent) are described using a less computationally expensive MM force field. nih.gov

In the context of this compound, a QM/MM approach would be particularly useful for studying its interactions in a complex environment. For example, to study a reaction mechanism, the azetidine ring and the azide group would be defined as the QM region. The electronic structure, charge distribution, and bond rearrangements in this region would be calculated with high accuracy. The isopentyl chain, being less involved in many potential reactions of the core structure, could be treated with MM. researchgate.net

This approach allows for the inclusion of environmental effects, such as solvation, and is essential for modeling the behavior of molecules in biological systems, for instance, when studying enzyme-inhibitor interactions. nih.govacs.org QM/MM simulations can provide detailed insights into how the surrounding environment influences the molecule's conformation, electronic properties, and reaction pathways.

Applications of 3 Azido 1 Isopentylazetidine in Organic Synthesis Excluding Biological/medicinal Applications

Role as a Versatile Synthetic Building Block

The structure of 3-Azido-1-isopentylazetidine offers two primary reaction centers: the azide (B81097) group and the azetidine (B1206935) ring itself. This duality allows it to serve as a multifunctional building block for the construction of complex molecular architectures.

The azide functional group is renowned for its diverse reactivity, enabling a wide range of chemical transformations. Key reactions include:

1,3-Dipolar Cycloadditions: The azide readily participates in [3+2] cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to form stable 1,2,3-triazole rings. nih.gov This "click chemistry" approach is highly efficient and tolerant of various functional groups, making it a powerful tool for linking the azetidine core to other molecular fragments.

Staudinger Reaction: Reaction with phosphines, such as triphenylphosphine, converts the azide into an aza-ylide. This intermediate can then be hydrolyzed to yield the corresponding primary amine (3-amino-1-isopentylazetidine) or used in the aza-Wittig reaction to form imines.

Reduction: The azide group can be cleanly reduced to a primary amine using various reagents, including catalytic hydrogenation (e.g., H₂/Pd-C) or reducing agents like lithium aluminum hydride. The resulting 3-amino-1-isopentylazetidine is a valuable diamine synthon.

The azetidine ring, a strained four-membered heterocycle, also contributes to the compound's utility. researchgate.netfrontiersin.org While more stable than its three-membered aziridine (B145994) counterpart, the inherent ring strain can be harnessed for specific synthetic operations, such as ring-opening or ring-expansion reactions, which lead to the formation of larger, more complex heterocyclic systems. researchgate.net The tertiary amine within the ring also provides a site for potential quaternization, influencing the molecule's properties and subsequent reactivity.

Reaction of Azide GroupReagentsProduct Functional GroupSignificance
1,3-Dipolar Cycloaddition (CuAAC)Terminal Alkyne, Cu(I) Catalyst1,4-disubstituted 1,2,3-TriazoleEfficiently links the azetidine scaffold to other molecules. nih.gov
Staudinger Reaction/LigationTriphenylphosphine (PPh₃)Aza-ylide / Primary AmineProvides a pathway to amines or imines under mild conditions.
ReductionH₂, Pd/C or LiAlH₄Primary AmineCreates a versatile 3-amino-1-isopentylazetidine intermediate.

Scaffold for Diversity-Oriented Synthesis of Novel Chemical Structures

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for screening and discovery purposes. cam.ac.uknih.govmdpi.com this compound is an excellent scaffold for DOS strategies due to its two distinct and orthogonally reactive functional groups.

The "build/couple/pair" strategy, a common algorithm in DOS, can be effectively applied using this compound. cam.ac.uk

Build: The this compound molecule itself serves as the core building block.

Couple/Pair: The azide group provides the first point for diversification. A library of different alkynes can be "clicked" onto the azetidine scaffold via CuAAC, generating a primary library of triazole-substituted azetidines. nih.gov Subsequently, the azetidine ring's nitrogen atom or other installed functionalities can be used for further reactions, branching the synthetic pathway to create skeletal diversity. cam.ac.uk

For example, after the initial cycloaddition, the azetidine nitrogen could be quaternized, or if the azide is first reduced to an amine, this new functional handle can be elaborated through a wide range of reactions (e.g., amidation, reductive amination, sulfonylation) with a second library of reagents. This divergent approach allows for the rapid generation of a large number of unique compounds from a single, centralized scaffold, efficiently populating chemical space with novel structures. mdpi.com

Precursor for Advanced Materials (e.g., Cross-linked Polymers, Dendrimers)

The dual functionality of this compound makes it a candidate for incorporation into advanced materials.

Cross-linked Polymers: As a molecule containing a highly reactive azide group, it can function as a cross-linking agent. The azide can form covalent bonds through several mechanisms:

Thermal or Photochemical Activation: Upon heating or exposure to UV light, the azide can release nitrogen gas (N₂) to form a highly reactive nitrene intermediate. This nitrene can then insert into C-H bonds or add to double bonds of a polymer backbone, creating a cross-linked network.

Cycloaddition Polymerization: When combined with monomers containing two or more alkyne groups (dialkynes), this compound can participate in step-growth polymerization via CuAAC, incorporating the azetidine ring as a recurring unit within the polymer chain. If a tri-functional alkyne is used, a cross-linked polymer network results.

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. nih.gov Azide-functionalized molecules are pivotal in the synthesis and surface modification of dendrimers, often using click chemistry. mdpi.comnih.gov this compound can be used in several ways:

Surface Functionalization: It can be attached to the surface of a dendrimer core that has terminal alkyne groups. This process modifies the dendrimer's surface properties, introducing the azetidine moiety.

Branching Unit: In a divergent synthesis approach, a core molecule could be functionalized with multiple copies of this compound (after converting it to a suitable derivative). The azide then serves as the reactive site for the attachment of the next generation of building blocks, contributing to the dendritic structure. The strain-promoted azide-alkyne cycloaddition (SPAAC) is particularly useful in these complex syntheses as it avoids the use of potentially contaminating copper catalysts. researchgate.net

Material TypeRole of this compoundKey ReactionResulting Feature
Cross-linked PolymersCross-linking agentNitrene formation or [3+2] CycloadditionCovalently linked polymer chains with embedded azetidine units.
DendrimersSurface modification unitCuAAC or SPAACDendrimer with a precisely functionalized surface. nih.govresearchgate.net
DendrimersBranching unit componentClick ChemistryContributes to the layered, branched architecture of the dendrimer. mdpi.com

Synthesis of Other Nitrogen-Containing Heterocycles

The strained azetidine ring of this compound can serve as a precursor for synthesizing other, often more complex, nitrogen-containing heterocycles. researchgate.netnih.gov Such transformations typically involve ring-expansion or rearrangement reactions.

Ring Expansion to Pyrrolidines and Piperidines: The azetidine ring can be induced to expand. For example, reaction with certain electrophiles can lead to a ring-opened intermediate that subsequently cyclizes to form a five-membered pyrrolidine (B122466) or a six-membered piperidine (B6355638) ring. The specific outcome depends on the reagents and reaction conditions.

Formation of Fused Bicyclic Systems: The azide group can be transformed into another reactive functionality, setting the stage for an intramolecular reaction. For instance, reduction of the azide to an amine, followed by reaction with a suitable bifunctional electrophile, could lead to an intramolecular cyclization, resulting in the formation of a fused bicyclic system containing the original azetidine ring.

These strategies leverage the inherent reactivity of the strained ring and the versatility of the azide group to convert a relatively simple starting material into a variety of more elaborate heterocyclic structures, which are prevalent motifs in many areas of chemical science. frontiersin.orgnih.gov

Future Research Directions for Azidoazetidine Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of azetidines has historically been challenging compared to their five- and six-membered heterocyclic counterparts. mit.edu Future research will undoubtedly focus on the development of more efficient, atom-economical, and environmentally benign methods for constructing the 3-azido-1-isopentylazetidine scaffold.

Key research thrusts in this area include:

Photocatalysis: The use of visible light to drive chemical reactions offers a green alternative to traditional thermal methods. rsc.org Recent advancements in the aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, have shown promise for the synthesis of functionalized azetidines. nih.gov Future work could explore the application of this and other photocatalytic methods to the synthesis of this compound, potentially offering milder reaction conditions and improved stereocontrol.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving energetic intermediates like azides. Developing a continuous flow synthesis of this compound could enable safer handling of the azide (B81097) functionality and facilitate large-scale production.

Biocatalysis: The use of enzymes to catalyze the synthesis of azetidine (B1206935) rings is a largely unexplored but highly promising area. Directed evolution of enzymes could lead to biocatalysts capable of stereoselectively synthesizing the azetidine core of this compound under mild, aqueous conditions.

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Green energy source, mild reaction conditions, high stereoselectivity. rsc.orgDevelopment of new photocatalysts, expansion of substrate scope.
Flow Chemistry Enhanced safety, improved scalability, precise reaction control.Reactor design, optimization of reaction parameters.
Biocatalysis High stereoselectivity, environmentally benign, mild reaction conditions.Enzyme discovery and engineering, directed evolution.

Exploration of Unprecedented Chemical Transformations

The combination of a strained azetidine ring and a reactive azide group in this compound provides a unique platform for discovering novel chemical reactions.

Future research in this area should investigate:

Ring-Opening and Ring-Expansion Reactions: The considerable ring strain of azetidines makes them susceptible to nucleophilic ring-opening and ring-expansion reactions. researchgate.net The presence of the azide group could influence the regioselectivity of these transformations, leading to the synthesis of novel acyclic amines or larger heterocyclic systems.

Intramolecular Cycloadditions: The azide moiety can participate in a variety of cycloaddition reactions, most notably the [3+2] cycloaddition with alkynes (the Huisgen cycloaddition). Exploring intramolecular versions of this reaction, where the alkyne is tethered to the azetidine ring, could lead to the formation of novel fused bicyclic systems with interesting three-dimensional structures.

Nitrene Chemistry: Photolysis or thermolysis of the azide group can generate a highly reactive nitrene intermediate. Trapping this nitrene intramolecularly could lead to the formation of strained bicyclic systems, while intermolecular reactions could be used to functionalize other molecules. The thermal decomposition of a related compound, 3-azido-1,3-dinitroazetidine (ADNAZ), has been studied, providing insights into the fragmentation pathways of azidoazetidines. researchgate.net

Advanced Computational Modeling for Predictive Reactivity

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the elucidation of reaction mechanisms. mit.edu

Future computational studies on this compound should focus on:

Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions, allowing researchers to predict which reaction pathways are most likely to occur. This can save significant time and resources in the laboratory by guiding experimental design. nih.gov

Understanding Reaction Mechanisms: Computational modeling can provide detailed insights into the electronic and steric factors that govern the reactivity of this compound. For example, calculations can help to understand the stereoselectivity of reactions and the role of catalysts.

In Silico Design of Novel Derivatives: Computational methods can be used to design new derivatives of this compound with specific desired properties. By screening virtual libraries of compounds, researchers can identify promising candidates for synthesis and further investigation.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Predicting reaction outcomes, elucidating reaction mechanisms. nih.gov
Molecular Dynamics (MD) Simulating the dynamic behavior of the molecule, studying conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling enzymatic reactions involving the azetidine scaffold.

Expansion of Applications in Non-Biological Chemical Sciences

While azetidines have found applications in medicinal chemistry, their potential in other areas of chemical science remains largely untapped. rsc.orgresearchgate.net The unique properties of this compound make it an attractive candidate for a range of non-biological applications.

Future research should explore the use of this compound and its derivatives in:

Materials Science: The azide group can be used as a chemical handle for "click" chemistry, allowing for the covalent attachment of the azetidine moiety to polymers and other materials. mdpi.com This could lead to the development of new materials with tailored properties, such as improved thermal stability or altered surface characteristics.

Coordination Chemistry: The nitrogen atom of the azetidine ring can act as a ligand, coordinating to metal centers to form novel coordination complexes. The isopentyl group and the azide functionality could be modified to tune the electronic and steric properties of the ligand, leading to new catalysts or functional materials.

Energetic Materials: While safety precautions are paramount, the high nitrogen content of the azide group suggests potential applications in the field of energetic materials. Research in this area would require careful handling and specialized facilities. A study on 3-azido-1,3-dinitroazetidine (ADNAZ) highlights the energetic potential of such compounds. researchgate.net

Q & A

Q. What are the primary synthetic routes for 3-Azido-1-isopentylazetidine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or azide-alkyne cycloaddition (click chemistry). Key steps include protecting the azetidine nitrogen, introducing the azido group via NaN₃ substitution, and optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates. Yield is sensitive to temperature (60–80°C) and stoichiometric ratios (1:1.2 azide to precursor). Characterization via 1H^1H-NMR and IR confirms azide incorporation .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H-/13C^{13}C-NMR to confirm azetidine ring geometry and azido group placement. Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities, while IR spectroscopy identifies the N3_3 stretch (~2100 cm1^{-1}). Cross-validate with computational modeling (DFT) for bond angles/energies .

Q. What stability challenges arise during storage of this compound?

  • Methodological Answer : The azido group is thermally sensitive; store at –20°C under inert gas (argon). Avoid exposure to light, moisture, or reducing agents. Monitor decomposition via TLC or HPLC; degradation products include amines (reduction byproducts) or triazoles (unintended cycloadditions) .

Advanced Research Questions

Q. How can click chemistry applications of this compound be optimized for bioconjugation?

  • Methodological Answer : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with ligand systems (e.g., TBTA) to enhance reaction rate and regioselectivity. Screen solvents (e.g., DMSO/H2_2O mixtures) for biocompatibility. Quantify conjugation efficiency via fluorescence tagging or MALDI-TOF for macromolecular adducts .

Q. What contradictions exist in reported biological activity data for azetidine derivatives, and how can they be resolved?

  • Methodological Answer : Discrepancies in cytotoxicity or receptor binding may arise from impurities (<95% purity) or stereochemical variations. Reproduce assays with rigorously purified batches (HPLC ≥99%) and enantiomerically resolved samples. Compare results across cell lines (e.g., HEK293 vs. HeLa) to isolate structure-activity relationships .

Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer : Employ DFT (B3LYP/6-31G*) to model transition states for azide participation in Staudinger or Huisgen reactions. Solvent effects (PCM model) and steric hindrance from the isopentyl group are critical variables. Validate predictions with kinetic studies (e.g., stopped-flow spectroscopy) .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to address conflicting solubility data for this compound?

  • Methodological Answer : Perform systematic solubility profiling in 10+ solvents (polar aprotic to nonpolar) using UV-Vis spectroscopy or gravimetric analysis. Control for temperature (25°C vs. 40°C) and purity. Publish raw data with error margins to facilitate meta-analysis .

Q. What strategies improve reproducibility in azetidine-based synthetic workflows?

  • Methodological Answer : Document reaction parameters (e.g., stirring rate, inert atmosphere quality) and intermediate purification steps. Use standardized reagents (e.g., Sigma-Aldryl grade) and validate equipment calibration. Share protocols via platforms like Zenodo with DOI tagging .

Literature and Data Synthesis

Q. How can systematic reviews address gaps in azetidine-azide applications?

  • Methodological Answer : Follow PRISMA guidelines: define inclusion criteria (e.g., studies with ≥90% purity), search Scopus/PubMed with controlled vocab (e.g., "azetidine AND click chemistry"), and assess bias via ROBIS. Use meta-regression to analyze trends in reaction yields or bioactivity .

Q. What tools enable efficient tracking of this compound analogs in chemical databases?

  • Methodological Answer : Use SciFinder with substructure searches (azetidine + N3_3) and CAS Registry Number filters. Cross-reference PubChem bioassays for activity data. Automate updates with APIs (e.g., PubChem Power User Gateway) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.